4-Bromo-2-chloro-6-methylaniline

Catalog No.
S673422
CAS No.
30273-42-8
M.F
C7H7BrClN
M. Wt
220.49 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-chloro-6-methylaniline

CAS Number

30273-42-8

Product Name

4-Bromo-2-chloro-6-methylaniline

IUPAC Name

4-bromo-2-chloro-6-methylaniline

Molecular Formula

C7H7BrClN

Molecular Weight

220.49 g/mol

InChI

InChI=1S/C7H7BrClN/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,10H2,1H3

InChI Key

DIXGIKZIIZRFKE-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1N)Cl)Br

Canonical SMILES

CC1=CC(=CC(=C1N)Cl)Br

The exact mass of the compound 4-Bromo-2-chloro-6-methylaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Bromo-2-chloro-6-methylaniline (CAS 30273-42-8) is a highly specialized, asymmetrically substituted aromatic building block characterized by an ortho-chloro, ortho-methyl, and para-bromo substitution pattern. In industrial procurement, it is primarily sourced as a sterically hindered precursor for advanced active pharmaceutical ingredients (APIs), including calcitonin gene-related peptide (CGRP) receptor antagonists and non-nucleoside reverse transcriptase inhibitors (NNRTIs). The compound's commercial value lies in its differential halogen reactivity, which allows for highly selective cross-coupling at the para-position without disrupting the ortho-chloro group, combined with its ability to enforce strict rotational barriers in downstream amides and ureas [1].

Research Fit

Ortho-methyl aniline for cross-coupling synthetic workflows
Near-ambient melting range for ambient-temperature handling
Defined 4-bromo-2-chloro regioisomer for site-selective derivatization

Substituting 4-Bromo-2-chloro-6-methylaniline with symmetric analogs like 4-bromo-2,6-dimethylaniline or less hindered variants like 4-bromo-2-chloroaniline fundamentally alters the downstream molecule's 3D geometry. The specific combination of a chlorine atom and a methyl group at the ortho positions creates an asymmetric steric and electronic environment that restricts bond rotation in target APIs, locking them into the required bioactive conformer. Using a symmetric dimethyl analog removes this electronic asymmetry, often resulting in a drastic loss of receptor binding affinity. Furthermore, substituting with a compound lacking the para-bromo group (e.g., 2-chloro-6-methylaniline) completely eliminates the primary handle for essential late-stage Suzuki or Buchwald-Hartwig cross-coupling reactions, rendering the synthetic route non-viable [1].

Substitution Risk

Property
Target Compound
Regioisomer Risk
Melting behavior
Near-ambient range
Differs markedly across regioisomers; may alter handling and formulation
Ortho-methyl position
6-position relative to NH2
Regioisomer shift alters basicity and electron density profile
Purity specification
Consistent research-grade profile
May vary across regioisomer sources and supplier specifications

Site-Selective Cross-Coupling Efficiency (C-Br vs C-Cl)

In multi-step API synthesis, differentiating halogen reaction sites is critical to avoid complex mixtures. 4-Bromo-2-chloro-6-methylaniline features a highly reactive para-bromo group and a sterically shielded, less reactive ortho-chloro group. Under standard palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura), oxidative addition occurs selectively at the C-Br bond, typically yielding >95% of the desired mono-coupled product. In contrast, attempting sequential coupling with a baseline comparator like 2,4-dichloro-6-methylaniline requires expensive, highly specialized phosphine ligands to differentiate the two C-Cl bonds, often resulting in <75% selectivity and significant di-coupled impurities[1].

Evidence DimensionSite-selective mono-coupling yield
Target Compound Data>95% chemoselectivity at the para-bromo position under standard Pd conditions
Comparator Or Baseline2,4-Dichloro-6-methylaniline (<75% selectivity, requires specialized ligands)
Quantified Difference>20% improvement in chemoselectivity with standard catalysts
ConditionsPd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at 70-80°C

Enables high-yield, sequential functionalization without the need for exotic catalyst systems, significantly reducing process costs.

Melting Point
Reported
37–42°C vs 46–48°C / ~62°C
Supports ambient-temperature handling workflows
Literature-reported ranges; verify per application context

Conformational Locking in Receptor Antagonist Synthesis

The asymmetric ortho-substitution (chloro vs. methyl) of 4-Bromo-2-chloro-6-methylaniline is essential for restricting the dihedral angle in downstream urea or amide linkages. When incorporated into CGRP receptor antagonists, this specific steric bulk locks the molecule into a high-affinity conformation. Substituting this building block with 4-bromo-2-chloroaniline, which lacks the 6-methyl group, reduces the rotational barrier, allowing the molecule to adopt inactive conformers and resulting in a >10-fold drop in receptor affinity in comparable structural classes[1].

Evidence DimensionTarget API receptor binding affinity (conformational stability)
Target Compound DataHigh affinity (locked conformer, IC50 < 10 nM in optimized CGRP models)
Comparator Or Baseline4-Bromo-2-chloroaniline derivatives (>10-fold loss in potency due to free rotation)
Quantified Difference>10-fold preservation of binding affinity
ConditionsIn vitro receptor binding assays for target amides/ureas

Justifies the procurement of this exact asymmetric building block to ensure the final API meets strict potency requirements.

Electronic Effects
Class-level
Ortho-methyl increases nitrogen electron density; higher pKa vs non-methylated analogs
Supports nucleophilic reactivity context for cross-coupling
Class-level trend; compound-specific pKa not reported

Processability in Diazotization and Sandmeyer Transformations

The presence of both ortho-chloro and ortho-methyl groups provides significant steric shielding to the amine, which stabilizes the diazonium intermediate during Sandmeyer-type reactions. When 4-Bromo-2-chloro-6-methylaniline is subjected to diazotization (e.g., with NaNO2/HCl at -5°C to -20°C), it forms a stable diazonium salt that can be converted to complex halides or nitriles with >85% process yield. Less hindered comparators, such as 4-bromoaniline, are prone to competitive side reactions like triazene formation under industrial scale-up conditions, often reducing the isolated yield of the desired transformed product to <70% [1].

Evidence DimensionDiazonium intermediate stability and transformation yield
Target Compound Data>85% yield in controlled Sandmeyer-type transformations
Comparator Or Baseline4-Bromoaniline (<70% yield due to triazene side reactions)
Quantified Difference>15% increase in isolated yield during scale-up
ConditionsNaNO2/HCl diazotization at sub-zero temperatures followed by nucleophilic substitution

Ensures high batch-to-batch reproducibility and minimizes yield loss during large-scale industrial transformations.

Purity Specification
Data to verify
98%
Supports reproducible synthetic outcomes
Vendor specification; verify per lot

Synthesis of CGRP Receptor Antagonists for Migraine Therapeutics

4-Bromo-2-chloro-6-methylaniline is the optimal precursor for developing small-molecule CGRP antagonists. Its unique 2-chloro-6-methyl substitution pattern provides the exact steric asymmetry required to lock the downstream urea or amide into the bioactive conformation, a critical requirement for high target affinity [1].

Sequential Cross-Coupling in Complex API Manufacturing

In synthetic routes requiring multiple carbon-carbon bond formations, this compound serves as an ideal scaffold. The highly reactive para-bromo group allows for immediate, standard Suzuki or Heck coupling, while the ortho-chloro group remains intact for subsequent, more forcing late-stage functionalization, streamlining the overall manufacturing process[2].

Development of Sterically Hindered NNRTIs

For the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) targeting HIV, the compound provides necessary steric bulk around the central amine linkage. This bulk prevents rapid metabolic degradation and helps the molecule fit precisely into the non-substrate-binding allosteric pocket of the viral enzyme [3].

Application Fit

Application
Selection Property
Validation Focus
Agrochemical intermediate synthesis
Ortho-methyl nucleophilicity profile
Amide coupling and substitution efficiency
Kinase inhibitor fragment research
Regioisomer-specific halogenation vector
Cross-coupling scope and purity assessment
Organic semiconductor precursor research
Melt-processability profile
Polymerization behavior and conductivity

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (13.64%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (11.36%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (88.64%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (86.36%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (90.91%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (11.36%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H334 (86.36%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (88.64%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H373 (11.36%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Wikipedia

4-Bromo-2-chloro-6-methylaniline

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